molecular formula C34H54O9 B118556 Fusapyrone CAS No. 156856-31-4

Fusapyrone

Cat. No. B118556
M. Wt: 606.8 g/mol
InChI Key: VMIZPSIJERGBNI-ZBNIOBMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fusapyrone is a natural product found in Acremonium, Fusarium incarnatum, and Fusarium . It is a γ-pyrone derivative . The molecular formula of Fusapyrone is C34H54O9 .


Synthesis Analysis

Fusapyrone A, a new γ-pyrone derivative, was isolated and characterized from the rice fermentation of Fusarium sp. CPCC 401218, a fungus collected from the desert . There is also a study that suggests the biosynthesis of Fusapyrone depends on the H3K9 Methyltransferase .


Molecular Structure Analysis

The structure of Fusapyrone was characterized using various spectroscopic analyses, such as MS, IR, 1D, and 2D NMR . The absolute configuration of Fusapyrone was determined through the use of 13C NMR chemical shifts, electronic circular dichroism (ECD), and optical rotation (OR) calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fusapyrone are complex and involve a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions .


Physical And Chemical Properties Analysis

Fusapyrone has a molecular weight of 606.8 g/mol . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Organic Synthesis

    • Fusapyrone is a derivative of 2-Pyrone . Pyrone moieties are present in natural products and can be synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications . They are building blocks of various intermediates in organic synthesis .
    • The C-2, C-4 and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack. The C-3 and C-5 positions are vulnerable to electrophilic attack .
  • Pharmaceutical Research

    • Many biological properties are associated with pyrone nucleus, including anticancer, antifungal, antitumor, antiviral, anti-inflammatory, anti-TB, anti-HIV and antibacterial activity . As these compounds have good bioavailability, low molecular weight, simple structure, and low production cost, they hold promise as a class of highly effective anti-AIDS drugs .

Safety And Hazards

When handling Fusapyrone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEECQDWUNPZALD-ZBNIOBMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fusapyrone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusapyrone
Reactant of Route 2
Fusapyrone
Reactant of Route 3
Fusapyrone
Reactant of Route 4
Fusapyrone
Reactant of Route 5
Fusapyrone
Reactant of Route 6
Fusapyrone

Citations

For This Compound
303
Citations
C Altomare, G Perrone, MC Zonno… - Journal of natural …, 2000 - ACS Publications
Fusapyrone (1) and deoxyfusapyrone (2), two α-pyrones originally isolated from rice cultures of Fusarium semitectum, were tested in several biological assays. Compounds 1 and 2 …
Number of citations: 108 pubs.acs.org
F Hiramatsu, T Miyajima, T Murayama… - The Journal of …, 2006 - nature.com
… fusapyrone. Furthermore, based on the detailed analysis of the NMR data of these compounds, the proton and carbon resonances of the reported fusapyrone … reported fusapyrone and 2 …
Number of citations: 33 www.nature.com
A Evidente, L Conti, C Altomare, A Bottalico… - Natural …, 1994 - Wiley Online Library
A strain of Fusarium semitectum Berk. & Rav. from maize stalk rot in southern Italy produced bioactive metabolites when cultured on autoclaved rice kernels at room temperature for 4 …
Number of citations: 54 onlinelibrary.wiley.com
A Evidente, C Amalfitano, R Pengue… - Natural Toxins, 1999 - Wiley Online Library
A simple, very sensitive and rapid HPLC method was developed for the simultaneous quantitative analysis of both fusapyrone (FP) and deoxyfusapyrone (DFP), the two antifungal 3‐…
Number of citations: 22 onlinelibrary.wiley.com
C Altomare, R Pengue, M Favilla… - Journal of agricultural …, 2004 - ACS Publications
Fusapyrone (1) and deoxyfusapyrone (2) are two 3-substituted-4-hydroxy-6-alkyl-2-pyrones isolated from Fusarium semitectum that have considerable antifungal activity against molds. …
Number of citations: 51 pubs.acs.org
AK Atanasoff-Kardjalieff, F Lünne, S Kalinina… - Frontiers in Fungal …, 2021 - frontiersin.org
… fusapyrone and deoxyfusapyrone, γ-pyrones previously only known from Fusarium semitectum… Here, we identified the polyketide synthase (PKS) FmPKS40 to be involved in fusapyrone …
Number of citations: 12 www.frontiersin.org
X Zhen, MJ Mao, RZ Wang, SS Chang… - Journal of Asian …, 2021 - Taylor & Francis
In this work, we isolated and characterized fusapyrone A (1), a new γ-pyrone derivative, along with six previously described compounds from the rice fermentation of Fusarium sp. CPCC …
Number of citations: 5 www.tandfonline.com
YS Kil, J You, KL Wendt, JB King… - The Journal of Organic …, 2023 - ACS Publications
… for fusapyrone-type metabolites and resolve their absolute configurations. Those efforts were made possible following the identification of two fusapyrone-… an array of fusapyrone-type …
Number of citations: 1 pubs.acs.org
M Favilla, M Pascale, A Ricelli, A Evidente… - Applied and …, 2008 - Am Soc Microbiol
Fusapyrone (FP), an antifungal natural compound, was tested against the three main ochratoxigenic species of the Aspergillus section Nigri. The MICs at 24 h were 6.0, 11.6, and 9.9 μg/…
Number of citations: 18 journals.asm.org
C Altomare, G Perrone, MC Zonno, L Polonelli… - Cereal Research …, 1997 - JSTOR
(Fig. 1). We here report the results of an investigation on FP and DFP production by several strains of F. semitectum with different origin, and a more extensive study of their biological …
Number of citations: 4 www.jstor.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.